3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide 3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034372-77-3
VCID: VC4183565
InChI: InChI=1S/C16H16ClN3O3S/c1-12-14(17)4-2-6-16(12)24(21,22)19-7-8-20-11-13(10-18-20)15-5-3-9-23-15/h2-6,9-11,19H,7-8H2,1H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.83

3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide

CAS No.: 2034372-77-3

Cat. No.: VC4183565

Molecular Formula: C16H16ClN3O3S

Molecular Weight: 365.83

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide - 2034372-77-3

Specification

CAS No. 2034372-77-3
Molecular Formula C16H16ClN3O3S
Molecular Weight 365.83
IUPAC Name 3-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C16H16ClN3O3S/c1-12-14(17)4-2-6-16(12)24(21,22)19-7-8-20-11-13(10-18-20)15-5-3-9-23-15/h2-6,9-11,19H,7-8H2,1H3
Standard InChI Key PBVMHVBIOQEVSI-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3

Introduction

3-Chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group attached to a pyrazole ring, which is further linked to a furan ring, providing a unique structural framework that could interact with various biological targets.

Synthesis of 3-Chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This step is achieved by reacting hydrazine with a 1,3-dicarbonyl compound.

  • Attachment of the Furan Ring: The furan ring is introduced via a Suzuki-Miyaura coupling reaction using a palladium catalyst and a boronic acid derivative.

  • Sulfonamide Formation: The final step involves reacting the intermediate with a sulfonyl chloride to form the sulfonamide group.

StepReactionConditions
1Pyrazole formationHydrazine + 1,3-dicarbonyl compound
2Furan attachmentSuzuki-Miyaura coupling with Pd catalyst and boronic acid derivative
3Sulfonamide formationReaction with sulfonyl chloride

Mechanism of Action

The mechanism of action involves the interaction of the sulfonamide group with specific molecular targets, potentially inhibiting enzymes by mimicking natural substrates. The furan and pyrazole rings enhance binding affinity and selectivity.

Biological Activity

While specific biological activities of 3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide are not extensively documented, compounds with similar structural features often exhibit potential as enzyme inhibitors or antimicrobial agents.

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